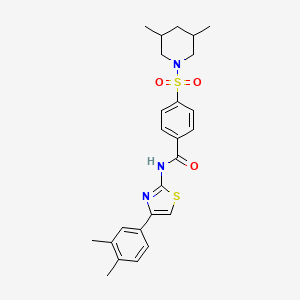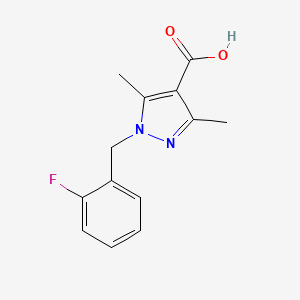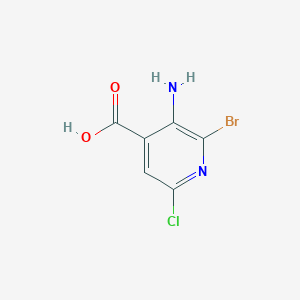![molecular formula C19H27N3O3S B2742178 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one CAS No. 1119391-83-1](/img/structure/B2742178.png)
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one” is a research chemical with the CAS number 1119391-83-1 . It has a molecular formula of C19H27N3O3S and a molecular weight of 377.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound. It also contains a sulfonyl group attached to a piperazine ring, which is further connected to a pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Neuroimaging Applications
One of the derivatives of the mentioned compound, specifically used in PET imaging studies, demonstrated potential in investigating brain penetration and oxytocin receptor uptake. This application is crucial for understanding the role of oxytocin receptors in the brain, which could contribute to the development of treatments for neurological conditions. The study involved complex chemical modification to enhance the compound's specificity and activity for oxytocin receptors, underscoring the intricate chemical engineering required to tailor compounds for neuroimaging purposes (Smith et al., 2013).
Anticancer Research
Another significant application is in anticancer research, where derivatives of the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These studies are pivotal in identifying potential chemotherapeutic agents. The research demonstrated that certain derivatives exhibit promising activity against specific cancer cell lines, suggesting a pathway for the development of new anticancer treatments (Mallesha et al., 2012).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from the base compound showed high antibacterial activities. This highlights the compound's utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance. The diversity in the synthesized compounds' structures allows for exploring various mechanisms of action against bacterial pathogens (Azab et al., 2013).
Material Science
In material science, derivatives of the compound were investigated for their properties in creating novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials have potential applications in advanced technologies due to their exceptional thermal stability, low dielectric constants, and high transparency. Such properties are crucial for developing next-generation electronic and optical materials (Liu et al., 2013).
Safety and Hazards
properties
IUPAC Name |
7,7-dimethyl-1-[(4-pyridin-2-ylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-18(2)15-6-7-19(18,16(23)13-15)14-26(24,25)22-11-9-21(10-12-22)17-5-3-4-8-20-17/h3-5,8,15H,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCIJTPCTXSHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)
![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)

